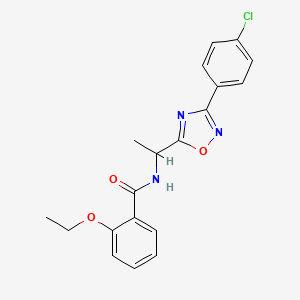
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine, commonly known as BPTP, is a chemical compound that has gained significant attention in the field of scientific research. BPTP belongs to the class of kinase inhibitors and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
BPTP acts as a kinase inhibitor by binding to the active site of the kinase enzyme and preventing its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. BPTP has been found to selectively inhibit certain kinases, making it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
BPTP has been found to have significant effects on cellular signaling pathways, leading to changes in cellular behavior. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also modulating the immune system and reducing inflammation. BPTP has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BPTP has several advantages for lab experiments, including its high potency and selectivity for certain kinases. However, BPTP also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several potential future directions for BPTP research. One area of interest is its potential use in combination therapy with other cancer treatments. Another area of research is the development of novel BPTP analogs with improved selectivity and potency. Additionally, further studies are needed to fully understand the potential therapeutic applications of BPTP and its mechanisms of action.
Synthesemethoden
BPTP can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis involves the use of thiophene, chloropyrimidine, and benzyl bromide, which are reacted under controlled conditions to produce BPTP as the final product.
Wissenschaftliche Forschungsanwendungen
BPTP has been studied for its potential use in cancer therapy. It has been found to inhibit the activity of certain kinases that are involved in cancer cell proliferation, making it a potential candidate for cancer treatment. BPTP has also been studied for its anti-inflammatory properties and its ability to modulate the immune system.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine involves the reaction of 2-chloro-4-(methylamino)pyrimidine with N-((5-bromo-2-thienyl)methyl)-4-(4-(benzyloxy)phenyl)thiazol-5-amine, followed by deprotection of the benzyl group using hydrogenation.", "Starting Materials": [ "2-chloro-4-(methylamino)pyrimidine", "N-((5-bromo-2-thienyl)methyl)-4-(4-(benzyloxy)phenyl)thiazol-5-amine" ], "Reaction": [ "Step 1: React 2-chloro-4-(methylamino)pyrimidine with N-((5-bromo-2-thienyl)methyl)-4-(4-(benzyloxy)phenyl)thiazol-5-amine in the presence of a base such as potassium carbonate in DMF at elevated temperature to form N-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine.", "Step 2: Deprotect the benzyl group using hydrogenation in the presence of a catalyst such as palladium on carbon and hydrogen gas to obtain the final product, N-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine." ] } | |
CAS-Nummer |
2412500-73-1 |
Produktname |
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine |
InChI-Schlüssel |
BCSIFOAVKITWKH-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)





![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)

![N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)



